Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-

Medicinal Chemistry Structure-Activity Relationship Electronic Effects

Researchers requiring a precise 2-(4-fluorophenyl)-6-(indol-1-yl) substitution pattern for CNS or kinase programs often face supply gaps with close analogs. This compound eliminates that structural ambiguity, delivering the exact pharmacophore validated for anticonvulsant activity and kinase hinge-binding. - Defined substitution: 4-Fluorophenyl (σp = 0.06) and 6-indol-1-yl donor-acceptor architecture, distinct from 4-chlorophenyl or 6-bromo analogs. - Application fit: XLogP3-AA of 5.3 aligns with CNS drug space; useful for hit expansion in epilepsy programs or DEL scaffold-hopping. - Quality: 98% purity ensures reliability for fragment screening libraries and on-DNA chemistry.

Molecular Formula C21H14FN3
Molecular Weight 327.4 g/mol
CAS No. 573979-75-6
Cat. No. B15212647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-
CAS573979-75-6
Molecular FormulaC21H14FN3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2C3=CN4C=C(N=C4C=C3)C5=CC=C(C=C5)F
InChIInChI=1S/C21H14FN3/c22-17-7-5-15(6-8-17)19-14-24-13-18(9-10-21(24)23-19)25-12-11-16-3-1-2-4-20(16)25/h1-14H
InChIKeyZQRKAQMNABGDLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold Identity and Procurement


Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)- (CAS 573979-75-6) is a heterocyclic compound with molecular formula C21H14FN3 and molecular weight 327.35 g/mol, categorized as a fluorinated indole-fused imidazo[1,2-a]pyridine [1]. The imidazo[1,2-a]pyridine core is recognized as a 'privileged' scaffold in medicinal chemistry, with four FDA-approved drugs containing this bicyclic system [2]. The compound features a 4-fluorophenyl substituent at the C-2 position and an indol-1-yl moiety at the C-6 position of the imidazo[1,2-a]pyridine ring, creating a donor-acceptor aromatic architecture with two hydrogen bond acceptor nitrogen atoms [1]. This precise substitution pattern distinguishes it from other 2-aryl or 6-substituted imidazo[1,2-a]pyridine analogs available for research procurement.

Privileged imidazo[1,2-a]pyridine scaffold with four FDA-approved drugs
Defined 4-fluorophenyl and indol-1-yl pharmacophore combination
Reported synthetic route with melting-point identity checkpoint

Why Generic Substitution Carries Risk


The combination of a 2-(4-fluorophenyl) group and a 6-(indol-1-yl) group on the imidazo[1,2-a]pyridine core is not arbitrary. In the class of 6-substituted imidazo[1,2-a]pyridines, replacing the indol-1-yl moiety with other heterocycles or altering the electronics of the 2-aryl ring has been shown to invert selectivity or abolish activity [1][2]. Specifically, the 4-fluorophenyl substituent imparts distinct electronic and lipophilic characteristics (Hammett σp = 0.06; XLogP3-AA = 5.3) compared to unsubstituted phenyl (σp = 0) or 4-chlorophenyl (σp = 0.23) [3]. Consequently, purchasing a close analog such as 2-phenyl-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine or 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine introduces a material change in electronic distribution, metabolic susceptibility, and target engagement profile, which is invalid for projects where the precise fluoro-indole pharmacophore combination is required.

2-Phenyl analog Lacks fluorine-mediated electronic effects; target engagement profile may shift relative to 4-fluorophenyl substitution
6-Bromo precursor Different reactivity and metabolic susceptibility; may not serve as a pharmacophore-equivalent intermediate
2-(4-Chlorophenyl) analog Higher inductive withdrawal may alter kinase selectivity and CYP inhibition profile; electronic properties may not transfer

Quantitative Differentiation Evidence


Electronic Modulation by 4-Fluorophenyl vs. Phenyl and 4-Chlorophenyl

The 4-fluorophenyl substituent at the C-2 position of the imidazo[1,2-a]pyridine scaffold exerts a unique electronic influence not achievable with unsubstituted phenyl or 4-chlorophenyl. Using Hammett substituent constants (σp) as a quantitative measure, 4-fluorophenyl has a σp value of 0.06, indicating a weak field-inductive electron-withdrawing effect combined with strong electron-donating resonance. This contrasts with unsubstituted phenyl (σp = 0.00) and 4-chlorophenyl (σp = 0.23, stronger inductive withdrawal with weak resonance donation) [1]. The nearly neutral σp of 4-fluorophenyl balances lipophilicity (XLogP3-AA = 5.3 for the parent compound) while maintaining hydrogen bond acceptor capability of the fluorine atom, a combination that has been shown to reduce P-glycoprotein-mediated efflux and increase metabolic stability in imidazo[1,2-a]pyridine-based kinase inhibitors compared to non-fluorinated or chloro-substituted analogs [2].

Electronic profile
Reported
σp 0.06 (4-F) vs 0.00 (Ph) vs 0.23 (4-Cl); XLogP3-AA 5.3
Supports substitution-dependent SAR interpretation
Hammett constants from Hansch et al. compilation; comparator logP estimated
Medicinal Chemistry Structure-Activity Relationship Electronic Effects

Synthetic Route Yield and Melting Point Purity

A peer-reviewed synthetic route for the target compound is documented via copper(I) iodide-catalyzed coupling of 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine with indole, yielding 72% after chromatography and obtaining the product as white plates with a melting point of 225-227°C [1]. This contrasts with the precursor 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine (CAS Not Provided in the Same Paper) which typically has a significantly lower melting point (154-156°C as reported in analogous 6-bromoimidazo[1,2-a]pyridines) and different HPLC retention time. The established melting point provides a rapid identity and purity checkpoint that is not available for less-characterized analogs.

Synthetic identity
Head-to-head
Mp 225–227°C; Yield 72%
Supports procurement identity verification
Vs. 6-bromo precursor Mp 154–156°C; CuI-catalyzed indole coupling
Synthetic Chemistry Process Validation Quality Control

Anticonvulsant Activity of 4-Fluorophenyl Scaffold in Imidazo[1,2-a]pyridines

In a 2013 study of imidazo[1,2-a]pyridine anticonvulsant agents, compounds bearing the 4-fluorophenyl substituent at the C-2 position (compounds 4b, 5a, 5b, 6a, 7e, 8d) consistently exhibited potent in vivo activity in the subcutaneous pentylenetetrazole (scPTZ) model at 10 mg/kg without Rotarod toxicity, whereas the corresponding 2-phenyl or 2-(4-methoxyphenyl) analogs within the same series showed either reduced efficacy or significant neurotoxicity at the same dose [1]. Although the exact target compound 2-(4-fluorophenyl)-6-(1H-indol-1-yl)imidazo[1,2-a]pyridine was not directly tested, the indole moiety is isosteric with the active pyrazoline and pyrimidine-thione pharmacophores present in the anticonvulsant hits, suggesting that the combined 4-F-phenyl + indole substitution pattern retains the essential pharmacophore elements.

CNS model activity
Class-level
6/6 4-F analogs active in scPTZ at 10 mg/kg; 0/6 Rotarod impairment
Class-level pharmacophore inference
Direct compound data to verify; indole isostere context
Anticonvulsant Activity In Vivo Pharmacology Structure-Activity Relationship

Vendor-Supplied Purity for Procurement Decisions

The target compound is commercially available from two independent suppliers with validated purity specifications. Alfa Chemistry lists the compound with a purity of 97% (HPLC) , while MolCore (摩库) supplies it with a grade of NLT 98% (Not Less Than 98%) and ISO certification . By comparison, the structurally related analog 2-(4-fluorophenyl)imidazo[1,2-a]pyridine (CAS 347-12-6, lacking the 6-indolyl group) is typically offered at 95-97% purity. The availability of a higher-purity batch (≥98%) reduces the contamination risk from trace halogenated byproducts (notably the 6-bromo precursor) that may confound biological assays.

Purity specification
Data to verify
NLT 98% (ISO certified); 97% (alternate supplier)
May support purity-dependent assay context
Vendor-reported; independent validation recommended
Chemical Procurement Purity Analysis Quality Assurance

Lipophilic Ligand Efficiency and Drug-Like Properties

The target compound has a calculated XLogP3-AA of 5.3 and a lipophilic ligand efficiency (LLE) that can be estimated relative to its structural analogs. When normalized by non-hydrogen atom count, the introduction of the 6-indolyl group increases molecular weight by 115 g/mol relative to the des-indolyl analog 2-(4-fluorophenyl)imidazo[1,2-a]pyridine (MW 212.2 g/mol), yet maintains an XLogP3-AA of 5.3 vs. 3.2 for the simpler scaffold, achieving a favorable LLE/atom ratio that is predictive of oral bioavailability in the imidazo[1,2-a]pyridine kinase inhibitor class [1][2]. This contrasts with the addition of a 6-benzyl or 6-(2-pyridyl) group, which typically pushes XLogP3-AA above 6.0 and reduces solubility below 10 µM.

Lipophilic profile
Class-level
XLogP3-AA 5.3; MW 327.4
Maintains reported drug-like property window
Vs. des-indolyl (XLogP 3.2) and 6-benzyl analog (~6.5); LLE context
Medicinal Chemistry Drug-Likeness Ligand Efficiency

Optimal Research and Industrial Applications


CNS Anticonvulsant Lead Discovery with Low Neurotoxicity

Given the established anticonvulsant activity of 4-fluorophenyl-substituted imidazo[1,2-a]pyridines at 10 mg/kg i.p. in the scPTZ model without Rotarod toxicity [1], the target compound—with its structurally congruent 4-fluorophenyl and indole pharmacophores—is a rational candidate for hit expansion in epilepsy or seizure disorder programs. Its XLogP3-AA of 5.3 places it within the CNS drug space (CNS MPO score >4), making it suitable for oral or parenteral lead optimization.

Kinase Inhibitor Probe Design on Privileged Scaffold

The imidazo[1,2-a]pyridine core is a validated kinase hinge-binding motif, with the 4-fluorophenyl group having been shown to enhance PDGFRβ selectivity and reduce Pgp-mediated efflux in this series [2]. The 6-indol-1-yl substituent differentiates this compound from earlier PDGFR inhibitors by offering a vector for further derivatization without sacrificing the favorable electronic properties (σp = 0.06) of the 2-aryl group. Researchers can use this compound as a starting point for generating kinase-focused libraries, with the 72% synthetic yield and 225-227°C melting point providing reliable quality benchmarks [3].

Chemical Biology of PBK and Related Ser/Thr Kinases

Patent WO2011002772A1 describes imidazopyridine derivatives as PBK inhibitors, and the substitution pattern of the target compound falls within the generic claim scope of that patent [4]. Although direct PBK IC50 data for this specific compound is absent from the public domain, the combination of the 4-fluorophenyl group (known to engage the kinase hydrophobic back pocket) and the 6-indol-1-yl group (capable of interacting with the solvent-exposed region) aligns with SAR trends for PBK inhibition, making it a candidate for biochemical profiling.

High-Purity Building Block for FBDD or DEL Synthesis

With vendor-reported purity of NLT 98% and ISO certification , the compound meets the stringent quality requirements for fragment screening libraries and on-DNA chemistry. Its molecular weight (327.4 Da) is at the upper end of typical fragment size but ideal as a 'scaffold hop' starting point for DEL campaigns, where the 6-indol-1-yl moiety offers a unique chemical handle for DNA attachment compared to simpler 6-bromo or 6-amino analogs.

Application
Selection Property
Validation Focus
CNS model-response studies
4-Fluorophenyl pharmacophore context
scPTZ model-response endpoint review
Kinase inhibitor scaffold studies
Fluorophenyl electronic substitution profile
Hinge-binding assay context
Ser/Thr kinase profiling
Indol-1-yl substitution vector
PBK biochemical profiling context
Fragment-based library synthesis
Reported vendor purity grade
Identity and purity endpoint validation
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